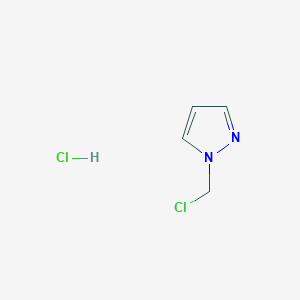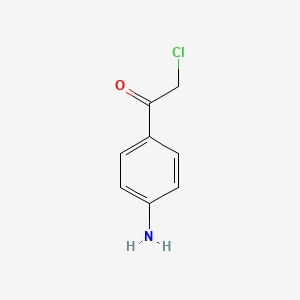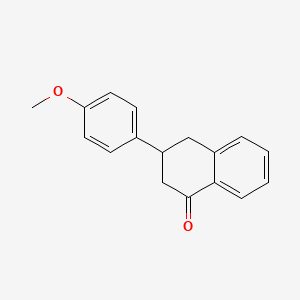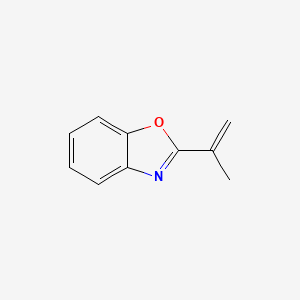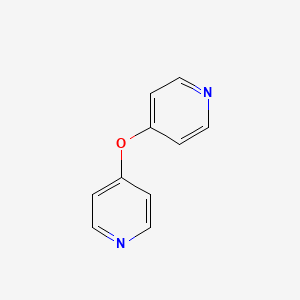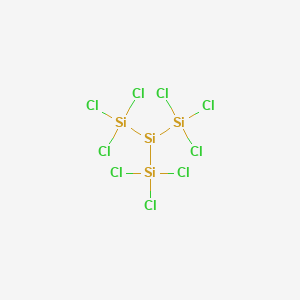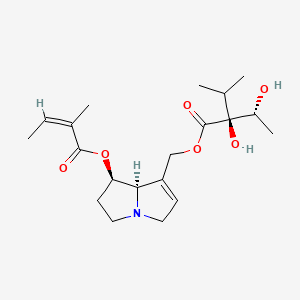
2,3,5-Trimetilamina
Descripción general
Descripción
2,3,5-Trimethylaniline is a chemical compound with the molecular formula C9H13N . It has a molecular weight of 135.21 . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 2,3,5-Trimethylaniline involves various methods and conditions . For instance, it can be synthesized through reactions with ethanol, sulfuric acid, iron, sodium dithionite, sodium dichromate, and other substances under specific conditions .Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethylaniline consists of a benzene ring substituted with three methyl groups and one amine group . The InChI code for this compound is 1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 .Physical and Chemical Properties Analysis
2,3,5-Trimethylaniline is a colorless to yellow solid or semi-solid or liquid .Aplicaciones Científicas De Investigación
Síntesis de Compuestos Orgánicos
2,3,5-Trimetilamina: sirve como precursor en la síntesis de varios compuestos orgánicos. Su estructura permite la introducción de grupos metilo en anillos aromáticos, lo que puede alterar significativamente las propiedades físicas y químicas de las moléculas resultantes. Este compuesto es particularmente útil en la producción de tintes, pigmentos y otros materiales que requieren propiedades de coloración específicas .
Investigación Farmacéutica
En la investigación farmacéutica, This compound se explora por su posible papel en la síntesis de fármacos. Puede utilizarse para crear intermediarios que se procesan posteriormente para producir ingredientes farmacéuticos activos (API). Los derivados del compuesto podrían investigarse por sus propiedades terapéuticas, incluido su uso como agentes antifúngicos, antibacterianos o anticancerígenos .
Ciencia de Materiales
Este compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de nuevos materiales poliméricos. Sus derivados pueden polimerizarse o copolimerizarse para formar plásticos con características deseadas, como una mayor estabilidad térmica o propiedades mecánicas específicas .
Química Analítica
This compound: se utiliza en química analítica como estándar para calibrar instrumentos y validar métodos. A menudo se utiliza en técnicas cromatográficas para garantizar la exactitud y precisión de los resultados analíticos al detectar aminas aromáticas en diversas muestras .
Ciencia Ambiental
Los científicos ambientales estudian This compound para comprender su comportamiento e impacto en los ecosistemas. Es un compuesto de interés debido a su presencia en residuos industriales y su potencial como contaminante ambiental. La investigación se centra en su biodegradación, toxicidad y métodos para su eliminación de sitios contaminados .
Aplicaciones Industriales
En el sector industrial, This compound participa en la fabricación de productos químicos utilizados en diversos procesos. Puede utilizarse como catalizador o intermediario químico en la producción de otros compuestos. Su papel en la síntesis de resinas, adhesivos y recubrimientos también es significativo debido a su capacidad para mejorar las propiedades de estos materiales .
Safety and Hazards
2,3,5-Trimethylaniline is classified as hazardous. It has the signal word ‘Warning’ and is associated with hazard statements H302+H312+H332-H315-H319 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and it may cause damage to organs through prolonged or repeated exposure .
Mecanismo De Acción
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3,5-Trimethylaniline is currently limited These properties are crucial in determining the bioavailability of the compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5-Trimethylaniline . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interactions with its targets.
Análisis Bioquímico
Biochemical Properties
2,3,5-Trimethylaniline plays a significant role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with cellular macromolecules . Additionally, 2,3,5-Trimethylaniline can form adducts with DNA and proteins, potentially leading to mutagenic effects .
Cellular Effects
2,3,5-Trimethylaniline has been shown to affect various types of cells and cellular processes. It can induce DNA damage in mammalian cells, leading to mutations and potentially carcinogenic effects . The compound influences cell signaling pathways by generating reactive oxygen species (ROS), which can activate stress response pathways and alter gene expression . Furthermore, 2,3,5-Trimethylaniline can disrupt cellular metabolism by interfering with mitochondrial function and ATP production .
Molecular Mechanism
At the molecular level, 2,3,5-Trimethylaniline exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify DNA and proteins . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, 2,3,5-Trimethylaniline can induce changes in gene expression by activating transcription factors involved in the cellular stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5-Trimethylaniline can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term exposure to 2,3,5-Trimethylaniline in in vitro and in vivo studies has shown persistent DNA damage and alterations in cellular function . These effects are dose-dependent and can vary based on the duration of exposure.
Dosage Effects in Animal Models
The effects of 2,3,5-Trimethylaniline vary with different dosages in animal models. At low doses, the compound may cause minimal adverse effects, while higher doses can lead to significant toxicity . In animal studies, high doses of 2,3,5-Trimethylaniline have been associated with liver and kidney damage, as well as increased incidence of tumors . The threshold for toxic effects varies among different animal species, highlighting the importance of dose optimization in experimental settings.
Metabolic Pathways
2,3,5-Trimethylaniline is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of 2,3,5-Trimethylaniline are crucial for understanding its biological effects and potential toxicity.
Transport and Distribution
Within cells and tissues, 2,3,5-Trimethylaniline is transported and distributed through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of 2,3,5-Trimethylaniline within the body can affect its overall toxicity and therapeutic potential.
Subcellular Localization
2,3,5-Trimethylaniline is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of 2,3,5-Trimethylaniline can vary depending on its localization, with significant implications for its biochemical and toxicological effects.
Propiedades
IUPAC Name |
2,3,5-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDVTEHMPLVFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509744 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-77-1 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

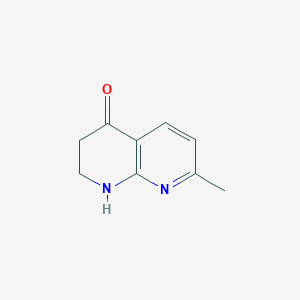

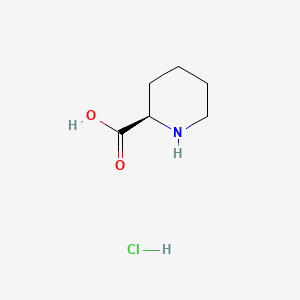

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)
